3-Fluoro-5-azaindole
Description
Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c8-6-4-10-7-1-2-9-3-5(6)7/h1-4,10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUOOMFWUWYNGCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1NC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701290617 | |
| Record name | 1H-Pyrrolo[3,2-c]pyridine, 3-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701290617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1352395-99-3 | |
| Record name | 1H-Pyrrolo[3,2-c]pyridine, 3-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1352395-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo[3,2-c]pyridine, 3-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701290617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 3 Fluoro 5 Azaindole and Its Derivatives
Established and Evolving Synthetic Routes to the Azaindole Core
The construction of the 5-azaindole (B1197152) (pyrrolo[3,2-c]pyridine) skeleton can be achieved through various strategies, primarily involving the formation of either the pyrrole (B145914) or the pyridine (B92270) ring in a final cyclization step.
This classical and widely used approach involves constructing the five-membered pyrrole ring onto a pre-existing, appropriately substituted pyridine precursor. unl.pt This strategy is analogous to many traditional indole (B1671886) syntheses. researchgate.net
Fischer Indole Synthesis : This venerable reaction is a prominent method for creating the indole nucleus and has been adapted for azaindole synthesis. byjus.com The process involves the acid-catalyzed cyclization of a pyridylhydrazone, which is formed from the condensation of a pyridylhydrazine with an aldehyde or ketone. byjus.comwikipedia.org The reaction can be performed as a one-pot synthesis without isolating the intermediate hydrazone. thermofisher.com For the synthesis of 5-azaindoles, a 4-hydrazinopyridine (B1297392) derivative would serve as the starting material. A simple and effective method for synthesizing 3-substituted and 2,3-disubstituted 5-chloro-7-azaindoles using the Fischer reaction in polyphosphoric acid has been reported, demonstrating its utility for this class of compounds. researchgate.net However, the Fischer synthesis was historically perceived as inappropriate for some azaindole isomers, though recent studies have shown it to be an efficient method for certain scaffolds like 4- and 6-azaindoles. thieme-connect.com
Bartoli Indole Synthesis : The Bartoli reaction provides a direct route to 7-substituted indoles and has been extended to the synthesis of azaindoles. wikipedia.orgnih.gov The reaction involves treating an ortho-substituted nitroarene with at least three equivalents of a vinyl Grignard reagent. wikipedia.orgquimicaorganica.org The presence of a bulky substituent ortho to the nitro group is often crucial for success, as it facilitates the key wikipedia.orgwikipedia.org-sigmatropic rearrangement step. wikipedia.orgyoutube.com This method has been applied to substituted nitropyridines to generate 4- and 6-azaindoles. wikipedia.org Adapting this methodology to a 3-substituted-4-nitropyridine could theoretically yield a 5-azaindole derivative.
Palladium-Catalyzed Cyclizations : Modern synthetic chemistry has introduced powerful palladium-catalyzed methods for pyrrole ring formation.
One efficient, protecting-group-free, two-step route starts from chloroamino-N-heterocycles. The method features an optimized Suzuki-Miyaura coupling with (2-ethoxyvinyl)borolane, followed by an acid-catalyzed cyclization to form the azaindole ring. organic-chemistry.org
A site-selective palladium-catalyzed approach has been used to obtain a 5-azaindole. The synthesis begins with the C-N coupling of 3,4-dibromopyridine (B81906) with an amine, followed by a C-C coupling reaction and subsequent cyclization. organic-chemistry.org
A versatile cascade reaction combining a C-N cross-coupling and a Heck reaction between amino-o-bromopyridines and various alkenyl bromides has been developed. This method, using a Pd₂(dba)₃/XPhos catalyst system, provides straightforward access to substituted 4-, 5-, 6-, and 7-azaindoles. unl.ptacs.orgnih.gov
An alternative, though less common, strategy involves the formation of the six-membered pyridine ring onto a pre-existing pyrrole building block. rsc.orgresearchgate.net This approach is valuable as it allows for different substitution patterns starting from highly functionalized pyrroles. For instance, research has demonstrated the versatility of 5-amino-1H-pyrrole-3-carbonitrile as a building block for constructing fused heterocyclic systems, including 7-azaindole (B17877) derivatives. uni-rostock.de By applying similar principles of annulation and cyclization, appropriately designed pyrrole precursors can be used to construct the pyridine portion of the 5-azaindole scaffold.
One-pot methodologies, which combine multiple reaction steps into a single operation, offer significant advantages in terms of efficiency and resource economy. Several such procedures have been developed for azaindole synthesis.
Zirconocene-Mediated Synthesis : A one-pot, zirconocene-mediated multicomponent process has been developed for the selective synthesis of 5-azaindoles. This reaction couples a silicon-tethered diyne with three different nitrile components to produce 2,4,6-trisubstituted 5-azaindoles in good yields. researchgate.net
Palladium-Catalyzed Cascade Reactions : A one-pot method for synthesizing 1,2-disubstituted 4-, 5-, 6-, and 7-azaindoles has been reported. nih.gov This procedure involves an N-arylation and a Sonogashira coupling of amino-halopyridines, followed by an in-situ cyclization. nih.gov Another one-pot approach for N-alkylazaindoles utilizes a copper-free Sonogashira alkynylation followed by a base-mediated indolization reaction. organic-chemistry.org Furthermore, a palladium-catalyzed α-heteroarylation of ketone enolates with amino-ortho-bromopyridines using an N-heterocyclic carbene (NHC) palladium catalyst allows for the one-pot construction of various azaindoles. nih.gov
Regioselective Functionalization and Derivatization Strategies
To arrive at the target compound, 3-fluoro-5-azaindole, and its derivatives, specific functionalization strategies are required. These include the regioselective introduction of the fluorine atom and subsequent derivatization using modern cross-coupling chemistry.
The introduction of a fluorine atom onto the azaindole core presents a synthetic challenge, requiring high regioselectivity. alfa-chemistry.com Direct C-H fluorination is an attractive strategy as it avoids pre-functionalization steps. The indole nucleus is known to have strong nucleophilicity at the C3 position, making it susceptible to attack by electrophiles. nih.gov This inherent reactivity can be exploited for direct fluorination.
Electrophilic fluorination using N-F reagents like Selectfluor is a common method for this transformation. worktribe.com The reaction of an unsubstituted 5-azaindole with an electrophilic fluorine source is expected to yield the desired this compound due to the electronic properties of the pyrrole ring within the azaindole system. Studies on the direct C-H fluorination of related heterocyclic systems, such as 3-heteroaryl-oxindoles, have been successfully carried out using Selectfluor. nih.gov While challenges in electrophilic fluorination of electron-deficient azaarenes exist, the electron-rich nature of the pyrrole portion of azaindole favors this approach for C3-functionalization. semanticscholar.org
Palladium-catalyzed cross-coupling reactions are indispensable tools for the derivatization of the this compound scaffold, allowing for the introduction of a wide array of substituents onto the heterocyclic core. mdpi.com These reactions are typically performed on a halo-substituted this compound precursor.
Suzuki-Miyaura Coupling : This reaction is widely used to form carbon-carbon bonds by coupling an organoboron species (like a boronic acid or trifluoroborate salt) with a halide. nih.govsemanticscholar.org For instance, a 3-fluoro-X-halo-5-azaindole (where X is a halogen at another position, e.g., C2, C4, or C6) can be coupled with various aryl or heteroaryl boronic acids. Highly active catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands such as XPhos and SPhos, have been developed to efficiently couple nitrogen-rich, unprotected heterocycles like azaindoles. nih.gov This method tolerates a wide range of functional groups on both coupling partners. acs.org
Buchwald-Hartwig Amination : This reaction is a powerful method for forming carbon-nitrogen bonds, coupling an amine with an aryl halide. wikipedia.org It allows for the introduction of primary and secondary amines, as well as a range of N-heterocycles, onto the azaindole core. As with the Suzuki reaction, this transformation is typically performed on a halo-substituted this compound. The development of specialized palladium catalysts and ligands has enabled these couplings to proceed under mild conditions, even on substrates with acidic N-H groups, which are present in the azaindole ring. mit.edu Catalyst systems like Pd₂(dba)₃/Xantphos have been shown to be effective for the amination of halo-pyridines. researchgate.net
The table below summarizes typical conditions for these palladium-catalyzed reactions on azaindole and related heterocyclic systems.
| Reaction Type | Catalyst/Precatalyst | Ligand | Base | Solvent | Reference(s) |
| Suzuki-Miyaura | Pd₂(dba)₃ or Pd(OAc)₂ | XPhos or SPhos | K₃PO₄ | n-Butanol | nih.govnih.gov |
| Suzuki-Miyaura | Pd(dppf)Cl₂ | - | K₂CO₃ | Dimethoxyethane | semanticscholar.org |
| Buchwald-Hartwig | Pd₂(dba)₃ | XPhos | t-BuONa | t-BuOH | unl.ptnih.gov |
| Buchwald-Hartwig | Pd(OAc)₂ | BINAP or Xantphos | Cs₂CO₃ | Toluene | researchgate.netnih.gov |
| Heck | Pd₂(dba)₃ | XPhos | t-BuONa | t-BuOH | unl.ptacs.org |
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling Protocols
The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation, utilizing a palladium catalyst to couple an organoboron species with an organic halide or triflate. libretexts.org This reaction is instrumental in the synthesis of biaryl compounds and has been extensively applied to the arylation of azaindole scaffolds. acs.orgresearchgate.net The general mechanism proceeds through a well-defined catalytic cycle involving three key steps: oxidative addition of the palladium(0) complex to the organic halide, transmetalation with the organoboron compound, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org
In the context of azaindole synthesis, researchers have developed efficient one-pot, chemo-selective methods for creating diaryl 7-azaindoles starting from 6-chloro-3-iodo-N-protected 7-azaindoles. nih.gov This strategy leverages the different reactivity rates of the C–I and C–Cl bonds. The C-3 position is first arylated at a lower temperature, followed by the arylation of the C-6 position at a higher temperature, often with a second loading of the catalyst system. acs.orgnih.gov
Key parameters for a successful sequential diarylation include the choice of catalyst, ligand, and temperature control. For instance, a combination of Pd₂(dba)₃ as the palladium source and SPhos as the ligand has proven effective. acs.orgnih.gov The reaction conditions are tolerant of both electron-donating and electron-withdrawing groups on the aryl boronic acid, including fluoro substituents, which is pertinent to the synthesis of derivatives related to this compound. acs.orgnih.gov
Table 1: Examples of Suzuki-Miyaura C3-Arylation of a 7-Azaindole Precursor
| Entry | Aryl Boronic Acid | Catalyst System | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 1 | p-tolylboronic acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃, toluene/ethanol, 60 °C | 93% | nih.gov |
| 2 | p-methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃, toluene/ethanol, 60 °C | 93% | nih.gov |
| 3 | p-fluorophenylboronic acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃, toluene/ethanol, 60 °C | 79% | acs.orgnih.gov |
Data derived from studies on 6-chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine.
Sonogashira Coupling Reactions
The Sonogashira reaction is a highly effective method for forming C(sp²)-C(sp) bonds by coupling terminal alkynes with aryl or vinyl halides. libretexts.org This reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄, and a copper(I) co-catalyst, like CuI, in the presence of a mild base. libretexts.orgwikipedia.org The ability to perform this reaction under mild conditions has made it invaluable in the synthesis of complex molecules. wikipedia.org
In azaindole synthesis, the Sonogashira coupling is frequently used to construct the pyrrole ring. The process often involves the coupling of an amino-halopyridine with a terminal alkyne, followed by an intramolecular cyclization to form the azaindole core. nih.govresearchgate.net This cyclization can be promoted by strong bases or mediated by copper catalysts, sometimes under microwave irradiation to accelerate the reaction. nih.govresearchgate.net
For example, researchers have synthesized 5-azaindole derivatives by coupling a substituted 4-amino-2-bromo-5-iodopyridine with an alkyne using a palladium-mediated Sonogashira reaction, followed by intramolecular cyclization. nih.gov The conditions for the Sonogashira coupling, such as temperature (room temperature or 60 °C), are optimized based on the specific substrates. nih.gov
Table 2: Application of Sonogashira Coupling in Azaindole Synthesis
| Starting Material | Alkyne | Catalytic System | Key Step | Product Type | Reference |
|---|---|---|---|---|---|
| 2-Amino-3-iodo-5-nitropyridine | TMSA | Pd catalyst / CuI | Sonogashira coupling followed by CuI-mediated cyclization | 5-Nitro-7-azaindole | nih.govmdpi.com |
| 4-Amino-2-bromo-5-iodopyridine | Various alkynes | PdCl₂(PPh₃)₂ / CuI | Sonogashira coupling followed by intramolecular cyclization | 5-Azaindole derivatives | nih.gov |
C-N and C-O Bond Formation Methodologies
The formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds on the azaindole nucleus is crucial for introducing a wide range of functional groups and modulating the molecule's properties. Palladium-catalyzed cross-coupling reactions, often referred to as Buchwald-Hartwig aminations (for C-N) and aryl ether syntheses (for C-O), are the premier methods for these transformations. beilstein-journals.org
Efficient protocols have been developed for the coupling of N-substituted 4-bromo-7-azaindoles with various amides, amines, amino acid esters, and phenols. beilstein-journals.org The success of these reactions hinges on the careful selection of the palladium catalyst, ligand, base, and solvent. A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky phosphine ligand such as Xantphos has been shown to be highly effective. beilstein-journals.org
For C-N bond formation with amides and amines, cesium carbonate (Cs₂CO₃) is often the base of choice, while potassium carbonate (K₂CO₃) has been found to be crucial for C-O cross-coupling reactions with phenols. beilstein-journals.org These methods are generally tolerant of various functional groups and the substitution pattern on the azaindole nitrogen has been observed to have only a marginal effect on reaction outcomes. beilstein-journals.org
Table 3: Conditions for C-N and C-O Coupling on a Halo-Azaindole Scaffold
| Coupling Type | Nucleophile | Catalyst System | Base | Solvent | Outcome | Reference |
|---|---|---|---|---|---|---|
| C-N | Amides, Amines | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | Excellent yields | beilstein-journals.org |
| C-N | Cyclic Amines (Morpholine) | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | Excellent yields | beilstein-journals.org |
Data derived from studies on N-substituted 4-bromo-7-azaindoles.
Halogenation and Chalcogenation at Specific Positions (e.g., C-3)
Direct functionalization of the azaindole core at specific positions is a highly desirable strategy for rapidly accessing diverse derivatives. The C-3 position of the pyrrole ring is particularly amenable to electrophilic substitution.
An efficient, iodine-catalyzed method has been developed for the regioselective C-3 chalcogenation of NH-free 7-azaindoles. acs.org This protocol allows for sulfenylation, selenylation, thiocyanation, and selenocyanation using thiophenols, diselenides, potassium thiocyanate, and potassium selenocyanate, respectively. The reaction proceeds effectively using a catalytic amount of molecular iodine (I₂) in DMSO at 80 °C, open to the air. acs.org This method is versatile, providing good to excellent yields for a wide range of substituted 7-azaindoles. acs.org
For halogenation, electrophilic iodination at the C-3 position of 7-azaindole can be achieved in high yield using N-iodosuccinimide (NIS) in the presence of a base like potassium hydroxide (B78521) (KOH). nih.gov
Table 4: C-3 Halogenation and Chalcogenation of 7-Azaindoles
| Reaction | Reagent(s) | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Iodination | N-Iodosuccinimide (NIS), KOH | DCM | C-3 Iodo-7-azaindole | 95% | nih.gov |
| Sulfenylation | Thiophenols, I₂ | DMSO, 80 °C, 6h | C-3 Sulfenylated 7-azaindoles | Good to Excellent | acs.org |
| Selenylation | Diphenyl diselenide, I₂ | DMSO, 80 °C, 6h | C-3 Selenylated 7-azaindoles | 83-96% | acs.org |
| Thiocyanation | KSCN, I₂ | DMSO, 80 °C, 6h | C-3 Thiocyanated 7-azaindoles | 71-74% | acs.org |
Derivatization at Pyrrole and Pyridine Nitrogen Atoms (N-1)
Modification at the pyrrole nitrogen (N-1) of the azaindole scaffold is a common strategy to introduce protecting groups or to modulate the biological and physical properties of the molecule.
Standard procedures for N-alkylation involve treating the N-H azaindole with a strong base followed by an alkyl halide. For instance, N-methylation can be achieved by deprotonating the azaindole with sodium hydride (NaH) in DMF at 0 °C, followed by the addition of methyl iodide. acs.org
N-arylation can be accomplished using copper-catalyzed conditions. A procedure involving copper(II) acetate (B1210297) (Cu(OAc)₂) as the catalyst, DBU as the base, and an arylboronic acid as the aryl source in DCM at room temperature has been reported for the N-arylation of sulfenylated 7-azaindoles. acs.org Protecting groups, such as a 4-methoxybenzyl group, are also commonly installed at the N-1 position to facilitate subsequent reactions. nih.gov
Synthesis of Advanced Intermediates and Precursors
The synthesis of complex azaindole derivatives often relies on the preparation of strategically functionalized intermediates. These precursors are designed to allow for selective, late-stage modifications.
A key strategy involves the synthesis of di-halogenated azaindoles, such as 6-chloro-3-iodo-N-protected 7-azaindoles. nih.gov The differential reactivity of the carbon-iodine and carbon-chlorine bonds enables sequential cross-coupling reactions, providing controlled access to C3,C6-diaryl 7-azaindoles. acs.orgnih.gov
Another advanced approach utilizes functionalized 7-azaindoline derivatives as key intermediates. google.comgoogle.com The pyridine ring is first functionalized, for example, via bromination. The azaindoline can then be subjected to further reactions before being re-aromatized to the corresponding 7-azaindole using an oxidant like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone). This pathway avoids potential issues associated with direct functionalization of the electron-rich aromatic 7-azaindole system. google.com
Furthermore, efficient, protecting-group-free, two-step routes to azaindoles have been established starting from chloroamino-N-heterocycles. organic-chemistry.org This method involves an optimized Suzuki-Miyaura coupling with (2-ethoxyvinyl)borolane, followed by an acid-catalyzed cyclization to form the azaindole ring. organic-chemistry.org
Challenges and Innovations in this compound Synthesis
The synthesis of specifically substituted azaindoles like this compound presents unique challenges. A primary difficulty is achieving regioselectivity during functionalization, as multiple reactive sites exist on the bicyclic core. researchgate.net The introduction of a fluorine atom is also a significant challenge in synthetic organic chemistry, often requiring specialized reagents and conditions. researchgate.net
Innovations in the field have focused on overcoming these hurdles. The development of one-pot, sequential cross-coupling reactions represents a major advance in efficiency and atom economy, allowing for the controlled synthesis of multi-substituted azaindoles from a single di-halogenated precursor. nih.gov The use of microwave-assisted synthesis has been shown to dramatically accelerate reaction times, particularly for cyclization steps. nih.govresearchgate.net
A significant innovation is the use of azaindoline intermediates to circumvent the difficulties of direct functionalization at certain positions on the aromatic azaindole ring. google.com This strategy of functionalizing a saturated precursor followed by re-aromatization provides a powerful alternative to traditional methods. Moreover, the development of protecting-group-free syntheses, such as those starting from chloroamino-N-heterocycles, offers more streamlined and environmentally friendly routes to the azaindole core. organic-chemistry.org These innovative strategies are crucial for expanding the accessible chemical space of fluorinated azaindoles and their derivatives.
Structural Characterization and Spectroscopic Investigations in Research
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the structure of organic compounds, providing detailed information about the arrangement of atoms within a molecule. For 3-Fluoro-5-azaindole, ¹H NMR, ¹³C NMR, and ¹⁹F NMR would be crucial.
While specific NMR data for this compound was not found in the provided search results, NMR spectroscopy is generally employed to report chemical shifts (δ, in ppm), multiplicity (singlet, doublet, triplet, etc.), coupling constants (J, in Hz), and integration values for ¹H NMR spectra, which are essential for assigning proton environments nih.gov. For azaindole isomers, ¹H-¹⁵N HMBC NMR has been shown to be effective in differentiating between structural isomers due to distinct cross-peak correlations between protons and nitrogen atoms researchgate.net. The presence of fluorine in this compound would also make ¹⁹F NMR a valuable technique for confirming the position and environment of the fluorine atom.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass Spectrometry (MS) is critical for determining the molecular weight of a compound and providing clues about its structure through fragmentation patterns. The process typically involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z) neu.edu.tr.
Specific mass spectral data, including the molecular ion peak (M⁺) and characteristic fragment ions for this compound, were not identified in the reviewed literature. However, MS techniques such as Electron Ionization (EI) and Electrospray Ionization (ESI) are commonly used to generate ions from organic molecules researchgate.net, researchgate.net, neu.edu.tr. Fragmentation patterns, which arise from the cleavage of chemical bonds within the molecule upon ionization, can reveal the presence of specific functional groups and the connectivity of atoms researchgate.net, libretexts.org. For heterocyclic compounds, fragmentation pathways can be complex, often involving rearrangements and the loss of characteristic neutral molecules or radicals researchgate.net, libretexts.org.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a widely used technique for identifying functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies, expressed as wavenumbers (cm⁻¹) savemyexams.com, fiveable.me, libretexts.org, libretexts.org.
While specific IR spectral data for this compound was not found, its structure suggests the presence of several characteristic functional groups that would yield identifiable absorption bands:
N-H Stretching: The indole (B1671886) nitrogen (N-H) is expected to show a characteristic stretching vibration, typically appearing as a sharp or moderately broad band in the region of 3300–3500 cm⁻¹ savemyexams.com, libretexts.org, libretexts.org.
Aromatic C=C Stretching: The aromatic rings within the azaindole system would exhibit C=C stretching vibrations, commonly observed as multiple bands between 1450 and 1650 cm⁻¹ savemyexams.com.
C-F Stretching: The presence of a fluorine atom attached to the aromatic ring would result in a C-F stretching absorption, typically found in the fingerprint region, often between 1000 and 1350 cm⁻¹ savemyexams.com.
X-ray Crystallography for Solid-State Structure Determination and Binding Mode Analysis
Specific X-ray crystallographic data for this compound was not identified in the search results. However, studies on related azaindole derivatives have provided valuable structural insights. For instance, 5-chloro-7-azaindole-3-carbaldehyde has been characterized by X-ray diffraction, crystallizing in the monoclinic system with space group P2₁/c and lattice parameters a = 3.82810(12) Å, b = 12.7330(3) Å, c = 15.9167(5) Å, and β = 94.539(3)° mdpi.com, dntb.gov.ua. Similarly, 7-azaindole-3-carboxaldehyde crystallizes in the monoclinic system (space group P2₁/c) with lattice parameters a = 3.83610 (13) Å, b = 18.0442 (6) Å, c = 9.9572 (4) Å, and β = 96.682 (3)° researchgate.net. These studies often reveal the formation of dimers through intermolecular hydrogen bonds, such as N-H···N interactions, which are critical for understanding molecular packing and potential binding modes in biological systems mdpi.com, dntb.gov.ua, researchgate.net.
Reactivity Profiles and Reaction Mechanisms of 3 Fluoro 5 Azaindole
Reactivity at Pyrrole (B145914) Ring Positions (e.g., C-2, C-3)
The pyrrole moiety of azaindoles is characteristically electron-rich and prone to electrophilic aromatic substitution. In unsubstituted indoles, the C-3 position is the most reactive site due to the superior stability of the intermediate carbocation, which benefits from resonance stabilization involving the nitrogen atom's lone pair bhu.ac.inquora.com.
However, in 3-Fluoro-5-azaindole, the C-3 position is already substituted with a fluorine atom. This substitution, coupled with the electron-withdrawing nature of fluorine, influences the reactivity of the pyrrole ring. Consequently, electrophilic attack is expected to be directed towards the C-2 position, which remains unsubstituted and is the next most reactive site in the pyrrole ring bhu.ac.innih.govchemrxiv.org. Halogenation reactions, such as bromination or iodination, are known to occur at the C-2 position of azaindoles when C-3 is blocked nih.gov.
Metallation, typically via lithiation using strong bases like LDA, can also be employed to functionalize the C-2 position, followed by quenching with an electrophile. The presence of the fluorine atom might influence the regioselectivity of such metallation reactions uni-rostock.densf.govresearchgate.net.
Reactivity at Pyridine (B92270) Ring Positions (e.g., C-4, C-5, C-6)
The pyridine ring in azaindoles is electron-deficient, rendering it less susceptible to electrophilic substitution but more amenable to nucleophilic attack, particularly when activating groups are present.
Nucleophilic Aromatic Substitution (SNAr): Positions C-4 and C-6 of the pyridine ring, especially when bearing a good leaving group like a halogen, can undergo SNAr reactions. These reactions are typically facilitated by electron-withdrawing groups on the ring, which stabilize the negatively charged intermediate (Meisenheimer complex) thieme-connect.debeilstein-journals.orguomustansiriyah.edu.iqjuniperpublishers.com. While direct SNAr on the unsubstituted C-4 or C-6 of this compound might be limited without activating substituents, these positions can be functionalized through palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, often requiring initial halogenation or metallation acs.orglibretexts.orgnih.govlibretexts.orgnih.gov.
N-Oxidation and other Heteroatom Reactivity
The nitrogen atoms within the azaindole scaffold play a crucial role in its reactivity.
N-Oxidation: The pyridine nitrogen atom (N-5) can be oxidized using reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA) to form the corresponding N-oxide google.comlibretexts.orgresearchgate.net. This transformation can activate the pyridine ring, particularly the positions ortho and para to the nitrogen (C-4 and C-6), for subsequent reactions, such as halogenation google.comresearchgate.net.
Pyrrole Nitrogen (N-1) Reactivity: The pyrrole nitrogen (N-1) can be deprotonated by strong bases, allowing for N-alkylation or N-acylation. However, under neutral conditions, alkylation may preferentially occur at the more basic pyridine nitrogen, leading to quaternization mdpi.comacs.org.
Mechanistic Studies of Key Transformation Pathways
Understanding the mechanisms of reactions involving azaindoles is crucial for predicting and controlling their transformations.
Electrophilic Substitution: The preference for C-3 substitution in indoles is well-established due to the greater stability of the intermediate cation bhu.ac.inquora.com. In azaindoles, the pyridine nitrogen influences the electron density distribution, but C-3 remains a highly reactive site. However, with C-3 substituted, C-2 becomes a more likely target for electrophiles bhu.ac.innih.govchemrxiv.org.
Nucleophilic Aromatic Substitution (SNAr): SNAr reactions typically proceed via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate (Meisenheimer complex) followed by the expulsion of a leaving group thieme-connect.debeilstein-journals.orguomustansiriyah.edu.iqjuniperpublishers.com. The presence of electron-withdrawing groups, especially ortho or para to the leaving group, significantly enhances the reaction rate by stabilizing this intermediate beilstein-journals.orguomustansiriyah.edu.iqmasterorganicchemistry.com.
Metal-Catalyzed C-H Functionalization: These reactions often proceed through catalytic cycles involving transition metals like palladium. Key steps include oxidative addition, C-H bond activation (which can occur via various pathways such as electrophilic substitution, σ-bond metathesis, or concerted metallation-deprotonation), migratory insertion, and reductive elimination nih.govnih.govacs.orgmdpi.com. Directing groups play a vital role in controlling the regioselectivity of these transformations nih.govuni-rostock.demdpi.comacs.org.
While specific mechanistic studies on this compound are not detailed in the provided literature, the general principles derived from related azaindole systems and the known effects of fluorine substituents provide a basis for understanding its reactivity. The fluorine atom may also participate in specific interactions, such as halogen bonding, which can influence catalytic processes or biological activity nih.gov.
Computational and Theoretical Chemistry Studies of 3 Fluoro 5 Azaindole
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. While specific DFT studies on 3-Fluoro-5-azaindole are not extensively documented in publicly available literature, DFT calculations are routinely applied to the broader class of azaindole derivatives to understand their fundamental chemical properties.
These calculations can predict various molecular properties that are crucial for drug design. For instance, the distribution of electron density, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) energies can be determined. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.
Furthermore, DFT can be used to calculate electrostatic potential maps, which visualize the charge distribution across the molecule and identify regions that are electron-rich or electron-poor. This information is vital for predicting non-covalent interactions with biological targets, such as hydrogen bonding and electrostatic interactions. The introduction of a fluorine atom at the 3-position of the 5-azaindole (B1197152) scaffold is expected to significantly influence its electronic properties by withdrawing electron density, thereby affecting its reactivity and interaction with target proteins.
A summary of typical parameters derived from DFT calculations on related heterocyclic compounds is presented in the table below.
| Parameter | Significance in Drug Design | Typical Calculated Values for Azaindole Derivatives |
| HOMO Energy | Relates to the ability to donate electrons. | -6.0 to -5.0 eV |
| LUMO Energy | Relates to the ability to accept electrons. | -1.5 to -0.5 eV |
| HOMO-LUMO Gap | Indicates chemical reactivity and stability. | 4.0 to 5.0 eV |
| Dipole Moment | Influences solubility and binding orientation. | 2.0 to 4.0 Debye |
| Electrostatic Potential | Predicts sites for non-covalent interactions. | Negative potential around nitrogen atoms, positive around hydrogens attached to nitrogen. |
Note: The values presented are generalized from studies on azaindole derivatives and may not represent the exact values for this compound.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the binding mode of potential drug candidates within the active site of a biological target. For derivatives of this compound, molecular docking studies can elucidate key interactions with amino acid residues, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-protein complex over time. MD simulations provide a detailed view of the dynamic behavior of the complex, allowing for the assessment of binding stability and the identification of subtle conformational changes that may occur upon ligand binding.
While specific docking studies on this compound are not widely reported, research on related azaindole derivatives has demonstrated their potential as inhibitors for various protein targets, including kinases. For example, 3D-QSAR and molecular docking studies have been performed on a dataset of 41 azaindole derivatives as Aurora B kinase inhibitors. nih.gov These studies provide valuable information about the structural requirements for potent inhibitory activity. nih.gov
The table below summarizes findings from docking studies on various azaindole derivatives against different protein targets.
| Azaindole Derivative Class | Protein Target | Key Interactions Observed | Reference |
| Substituted azaindoles | Aurora B Kinase | Hydrogen bonding with hinge region residues, hydrophobic interactions in the ATP binding pocket. | nih.gov |
| 7-azaindole (B17877) derivatives | Trk A Kinase | Interactions with the active site of the protein to elucidate the binding mode. | ingentaconnect.com |
| 5-azaindole derivatives | Factor VIIa | Interactions with the active site of the enzyme. | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By developing a QSAR model, the activity of new, unsynthesized compounds can be predicted, thereby prioritizing synthetic efforts.
For a series of this compound derivatives, a QSAR model could be developed by correlating various molecular descriptors (e.g., physicochemical, electronic, and steric properties) with their measured biological activity against a specific target. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide 3D contour maps that visualize the regions where modifications to the molecular structure would likely lead to an increase or decrease in activity.
Studies on other azaindole derivatives have successfully employed QSAR to guide the design of more potent inhibitors. For instance, a 3D-QSAR study on azaindole derivatives as Aurora B kinase inhibitors resulted in a CoMSIA model with good predictive power. nih.gov Similarly, 3D-QSAR studies on indole (B1671886) and 7-azaindole derivatives as ROCK-2 inhibitors have provided insights into the structural requirements for enhanced biological activity. nih.gov
Key findings from a representative QSAR study on azaindole derivatives are highlighted below.
| QSAR Model | Statistical Parameter | Value | Significance |
| CoMSIA for Aurora B inhibitors | r² (non-cross-validated) | 0.987 | High correlation between predicted and actual activity for the training set. |
| CoMSIA for Aurora B inhibitors | r²cv (cross-validated) | 0.575 | Good internal predictive ability of the model. |
Data from a study on a dataset of 41 substituted azaindole derivatives. nih.gov
Prediction of Metabolic Pathways and Stability Profiles (e.g., in vitro microsomal stability)
The metabolic fate of a drug candidate is a critical factor in its development. Computational models can predict potential sites of metabolism on a molecule, helping to identify liabilities early in the discovery process. For this compound, these models can predict which atoms are most susceptible to modification by metabolic enzymes, such as cytochrome P450s.
Common metabolic pathways for nitrogen-containing heterocyclic compounds include oxidation, hydroxylation, and N-dealkylation. The presence of the fluorine atom in this compound may influence its metabolic profile. While fluorine can block metabolism at the site of substitution, it can also alter the electronic properties of the molecule, potentially affecting metabolism at other positions.
In addition to predicting metabolic pathways, in vitro assays are used to determine metabolic stability. The microsomal stability assay, which utilizes liver microsomes, is a common method to assess the intrinsic clearance of a compound. mttlab.euevotec.com Studies on some fluorinated azaindole derivatives have shown that they can exhibit enhanced metabolic stability. pharmablock.com However, a study on a 7-azaindole-derived synthetic cannabinoid, 5F-AB-P7AICA, identified hydroxylation, amide hydrolysis, and hydrolytic defluorination as metabolic pathways. nih.gov This suggests that while the azaindole core can be relatively stable, substituents can provide sites for metabolic transformation. nih.govresearchgate.net
| Predicted Metabolic Pathway | Description | Potential Impact on this compound |
| Aromatic Hydroxylation | Addition of a hydroxyl group to the aromatic rings. | Could occur on the pyridine (B92270) or pyrrole (B145914) ring, potentially leading to active or inactive metabolites. |
| N-Oxidation | Oxidation of the pyridine nitrogen atom. | A common metabolic pathway for pyridine-containing compounds. |
| Defluorination | Removal of the fluorine atom. | While generally stable, enzymatic C-F bond hydrolysis has been observed in some cases. nih.gov |
In silico Design of Novel this compound Derivatives
The culmination of the aforementioned computational studies is the in silico design of novel derivatives with improved properties. By integrating the insights gained from DFT calculations, molecular docking, and QSAR models, medicinal chemists can rationally design new molecules with enhanced potency, selectivity, and metabolic stability.
For example, if docking studies reveal a specific hydrophobic pocket in the target's active site, derivatives of this compound can be designed with appropriate hydrophobic substituents to fill this pocket. Similarly, if QSAR models indicate that a particular region of the molecule is sensitive to steric bulk, smaller substituents can be explored in that area.
The design of novel 7-azaindole derivatives has been successfully applied in the development of anticancer agents and kinase inhibitors. ijfjournal.comnih.govnih.gov These studies demonstrate the power of computational design in guiding the synthesis of new chemical entities with desired biological activities. ijfjournal.comnih.govnih.gov The principles from these studies can be directly applied to the design of novel this compound derivatives for various therapeutic targets.
Structure Activity Relationship Sar and Structure Based Drug Design Sbdd Studies
Systematic Investigation of Substituent Effects on Biological Activity
Understanding how different substituents on the azaindole core influence biological activity is fundamental to medicinal chemistry. Systematic investigations have provided critical insights into the scaffold's interactions with biological targets.
Impact of Fluorine Substitution on Azaindole Scaffold Activity
The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance biological properties. nih.govnih.gov On the azaindole scaffold, fluorine substitution can significantly modulate factors like metabolic stability, binding affinity, and lipophilicity. nih.gov
Electronic Effects: Fluorine is the most electronegative element, and its substitution on the azaindole ring exerts a strong inductive effect. This can lower the pKa of nearby functional groups, making basic groups less basic and protic groups more acidic. nih.gov This alteration can influence the ionization state of the molecule at physiological pH, affecting its interaction with target proteins and its cell penetration capabilities. nih.gov
Binding Interactions: A fluorine atom can participate in favorable non-covalent interactions, including hydrogen bonds and halogen bonds, with protein targets. Its ability to improve binding to DNA gyrase complexes is a notable example of its utility. nih.gov
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Substituting a metabolically vulnerable hydrogen atom with fluorine can block this metabolic pathway, thereby increasing the compound's half-life and bioavailability.
Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier. This property is carefully balanced during drug design to maintain adequate aqueous solubility.
A study on orally active 7-azaindole (B17877) inhibitors of Cell division cycle 7 (Cdc7) kinase utilized a 5-fluoro-7-azaindole starting material, highlighting the incorporation of fluorine to achieve desired therapeutic profiles. nih.gov
Role of Substituents at C-3 and C-5 Positions
The C-3 and C-5 positions of the azaindole ring are critical for derivatization to explore the chemical space around the core scaffold and optimize interactions with target proteins. nih.govnih.gov
C-3 Position: This position on the pyrrole (B145914) moiety is often a key vector for introducing substituents that can interact with the ribose pocket of ATP-binding sites in kinases. nih.gov The reactivity of the C-3 position in 5-azaindole (B1197152) has been noted to be lower compared to other azaindole isomers like 4-, 6-, and 7-azaindole in aza-Friedel-Crafts reactions, sometimes requiring an acid catalyst for substitution to occur. nih.govresearchgate.net This difference in reactivity is attributed to the higher basicity of 5-azaindole. researchgate.net In the development of myeloperoxidase inhibitors, a series of 3-(aminoalkyl)-5-fluoroindole analogues were synthesized, where the length of the aminoalkyl side chain at the C-3 position was found to be a critical determinant of potency. nih.gov
C-5 Position: The C-5 position, located on the pyridine (B92270) ring of the 5-azaindole, is an important site for modification. In the context of the 3-fluoro-5-azaindole scaffold, this position is occupied by a nitrogen atom, which defines it as a 5-azaindole. However, in broader indole (B1671886) and azaindole chemistry, substituents at this position can extend into solvent-exposed regions or form additional interactions with the target protein. For instance, in the development of Anaplastic Lymphoma Kinase (ALK) inhibitors, 3,5-disubstituted-7-azaindole derivatives were prepared via successive palladium-catalyzed cross-coupling reactions at the C-3 and C-5 positions. nih.gov
The interplay of substituents at these two positions is crucial for achieving high affinity and selectivity.
Table 1: Impact of C-3 Substituents on Azaindole Activity
| C-3 Substituent | Target | Observation |
|---|---|---|
| Aminoalkyl side chain | Myeloperoxidase | Potency is dependent on the length of the carbon chain; 4- or 5-carbon chains were most potent. nih.gov |
| Pyridinyl group | c-Met kinase | Introduction of a pyridinyl group at C-3 resulted in a potent inhibitor with an IC50 of 2 nM. nih.gov |
| Trichloroacetyl derivative | Cdc7 kinase | Used as an intermediate for further functionalization to create orally active kinase inhibitors. nih.gov |
Effects of Nitrogen Substitution on Biological Profiles
The position of the nitrogen atom in the azaindole scaffold is a defining feature that profoundly influences its physicochemical and biological properties. The nitrogen atom in the six-membered ring acts as a hydrogen bond acceptor, a feature critical for binding to the hinge region of many kinases. nih.gov
Binding Mode: The nitrogen atom's location dictates the geometry of hydrogen bonding with the target protein. For example, the N7 atom of 7-azaindole is well-known to act as a hydrogen bond acceptor, forming a bidentate hydrogen bond with the kinase hinge region in conjunction with the N1-H donor of the pyrrole ring. nih.govnih.gov The nitrogen at the 5-position in this compound would present a different vector for hydrogen bonding, potentially leading to selectivity for different kinase targets.
Rational Drug Design Approaches Leveraging this compound Scaffolds
Rational drug design utilizes structural information of the target to guide the design of new drug candidates. The this compound scaffold is an attractive starting point for such approaches due to its drug-like properties and synthetic tractability.
Fragment-Based Drug Discovery (FBDD) Applications
Fragment-Based Drug Discovery (FBDD) is a method that identifies small, low-molecular-weight compounds (fragments) that bind weakly to a biological target. wikipedia.orgbiosolveit.dedrughunter.com These fragments are then optimized and grown into more potent lead compounds. wikipedia.org The azaindole core is an exemplary fragment for kinase targets. nih.gov
High Ligand Efficiency: Fragments are designed to be efficient binders, meaning they have high binding affinity relative to their small size. The this compound scaffold represents a privileged fragment that can form high-quality interactions with protein targets. biosolveit.de
Broad Coverage of Chemical Space: Screening a library of a few thousand fragments can provide broader coverage of chemical and property space compared to screening millions of larger, more complex molecules in high-throughput screening (HTS). drughunter.com
Tractable Starting Points: The discovery of the B-RAF kinase inhibitor Vemurafenib is a landmark success for FBDD, starting from a 7-azaindole fragment. nih.gov This success underscores the potential of azaindole scaffolds, including this compound, to serve as starting points for developing novel inhibitors. FBDD campaigns often use sensitive biophysical techniques like Nuclear Magnetic Resonance (NMR) or X-ray crystallography to detect the weak binding of fragments. drughunter.comnih.gov Fluorine-containing fragments are particularly well-suited for ¹⁹F-NMR screening, which offers high sensitivity and no background from biological samples. nih.gov
Table 2: FBDD Principles and Application of Azaindole Scaffolds
| FBDD Principle | Description | Relevance of this compound |
|---|---|---|
| Rule of Three | Fragments typically have MW < 300 Da, cLogP < 3, ≤ 3 H-bond donors/acceptors. biosolveit.de | The this compound core fits these criteria, making it an ideal fragment. |
| Fragment Growing | A single bound fragment is elaborated by adding new functional groups to increase affinity and size. biosolveit.de | The C-3 position of the scaffold is a common vector for fragment growing strategies. |
| Fragment Linking | Two or more fragments binding to adjacent sites are connected with a chemical linker. biosolveit.de | The scaffold could serve as one of the fragments to be linked. |
Lead Identification and Optimization Strategies
Once an initial hit or fragment is identified, it undergoes a process of lead optimization to improve its potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. danaher.combiobide.com
Lead Identification: This process involves filtering initial "hits" from screening campaigns to identify promising lead compounds. danaher.combiobide.com Techniques like high-throughput screening and virtual screening are commonly employed. danaher.com For the this compound scaffold, hits may be identified through FBDD campaigns as described above.
Lead Optimization: This iterative phase focuses on refining the chemical structure of a lead compound to enhance its drug-like properties. biobide.com
Structure-Activity Relationship (SAR) Studies: Medicinal chemists systematically modify the lead compound by adding or altering functional groups and analyzing how these changes affect biological activity. biobide.com This process helps build a clear picture of the key interactions between the compound and its target.
Computational Methods: Computational tools such as molecular docking, quantitative structure-activity relationship (QSAR), and free energy perturbation (FEP) calculations guide the optimization process by predicting the binding affinity and orientation of new analogs. danaher.comnih.gov
Property-Based Design: Optimization is not solely focused on potency. It is crucial to simultaneously optimize physicochemical properties to ensure the final compound has good bioavailability, metabolic stability, and a favorable safety profile. researchgate.net The fluorine and nitrogen atoms in the this compound core are key modulators of these properties.
The journey from an inactive lead to a potent 13 nM non-nucleoside reverse transcriptase inhibitor (NNRTI) through FEP-guided optimization illustrates the power of combining computational and synthetic efforts in lead optimization. nih.gov
Mechanistic Insights from Ligand-Protein Co-crystal Structures
While a specific co-crystal structure for this compound has not been detailed in publicly available literature, a wealth of information from co-crystal structures of closely related 5-azaindole and other fluorinated indole analogs provides significant mechanistic insights into its likely binding mode and interactions with protein targets, particularly protein kinases. Analysis of these related structures is a cornerstone of structure-based drug design, allowing for rationalization of structure-activity relationships (SAR) and the informed design of new, more potent and selective inhibitors.
The azaindole scaffold is recognized as a privileged structure in medicinal chemistry, largely due to its ability to mimic the purine (B94841) core of ATP and form key hydrogen bonding interactions within the ATP-binding site of kinases. nih.govresearchgate.net The nitrogen atom in the pyridine ring of the 5-azaindole core typically acts as a hydrogen bond acceptor, forming a crucial interaction with the backbone amide of a conserved residue in the "hinge" region that connects the N- and C-lobes of the kinase domain. This interaction is a canonical feature of many kinase inhibitors and is considered essential for potent inhibition. nih.gov
The introduction of a fluorine atom at the C-3 position of the 5-azaindole ring is a strategic modification intended to modulate the physicochemical properties of the molecule, including its lipophilicity and electronic character. The mechanistic implications of this substitution can be inferred from general principles of fluorine in medicinal chemistry and SAR data from analogous compounds.
Fluorine, being the most electronegative element, can form weak hydrogen bonds (C-F···H-X) and engage in favorable orthogonal multipolar interactions with backbone carbonyls or other polar residues in the protein active site. nih.gov Depending on its specific location and the surrounding microenvironment, a fluorine substituent can also enhance binding affinity by displacing unfavorably ordered water molecules from a binding pocket, leading to an entropic gain. nih.gov
Molecular docking studies of various 3,5-disubstituted 7-azaindole derivatives have predicted their binding mode within the kinase ATP active site, highlighting the importance of substitutions at these positions for achieving potent inhibition. nih.gov In the context of this compound, the fluorine atom at the 3-position is poised to interact with residues in the vicinity of the hinge region or the solvent-exposed front pocket. Its small size allows it to be well-tolerated in sterically constrained environments, while its electronic influence can affect the hydrogen bonding potential of the nearby pyrrole N-H group.
The following table summarizes key interactions observed in the co-crystal structures of representative azaindole-based inhibitors with their respective kinase targets. While not specific to this compound, these examples provide a framework for understanding the critical interactions that this compound is likely to form.
| Inhibitor Scaffold | Protein Target | PDB Code | Key Interactions |
|---|---|---|---|
| 7-Azaindole derivative | GSK3β (surrogate for Cdc7) | Not specified | The 7-azaindole moiety acts as the hinge-binding motif. nih.gov |
| Azaindole derivative | JAK2 | Not specified | The azaindole moiety forms two hydrogen bonds with the hinge region (Leu932 and Glu930). nih.gov |
| 5-Azaindole derivative | c-Met | 2WD1 | The nitrogen in the pyridine ring acts as a hydrogen bond acceptor. |
| 7-Azaindole derivative | PKA-PKB chimera | 2UVX | Bidentate hydrogen bonding of the 7-azaindole to the hinge region. |
Academic Research Applications in Biological and Medicinal Chemistry
Investigation as Kinase Inhibitors (Preclinical Research)
Rho Kinase (ROCK) and Tropomyosin-related Kinase (Trk) Inhibition Research
Research has explored the potential of azaindole derivatives, including those with fluorine substitutions, as inhibitors of Rho-associated protein kinases (ROCK) and Tropomyosin-related Kinases (Trk). ROCK inhibitors are of interest for conditions like pulmonary hypertension due to their role in vascular smooth muscle contraction ersnet.org. Studies on azaindole-based compounds have shown them to be potent and selective ROCK inhibitors, with some derivatives demonstrating greater potency than established inhibitors like fasudil (B1672074) and Y-27632 ersnet.orgresearchgate.netrhhz.net.
Tropomyosin-related kinases (Trk) are implicated in cancer and pain, making them attractive therapeutic targets nih.gov. Azaindole derivatives have been identified as Trk inhibitors through structure-based design, with some exhibiting selectivity for specific Trk isoforms over a panel of other kinases nih.govbbk.ac.uknih.gov. The introduction of fluorine atoms into these structures has been shown to influence potency and selectivity bbk.ac.ukmdpi.com. For example, modifications to the azaindole A-ring, including fluorine substitutions, have been investigated for their impact on potency and pharmacokinetic properties in MAP4K1 inhibition studies, with specific arrangements of fluorine atoms playing an important role acs.org.
Research on BRAF V600E and Bcr-Abl Kinase Targets
The azaindole scaffold has also been explored in the context of BRAF V600E and Bcr-Abl kinase targets. BRAF V600E is a key mutation in various cancers, particularly melanoma researchgate.net. While specific mention of 3-Fluoro-5-azaindole directly targeting BRAF V600E is not explicitly detailed in the provided search results, the broader azaindole class has been investigated for anticancer applications researchgate.net.
Bcr-Abl is a constitutively active tyrosine kinase central to the pathogenesis of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) mdpi.commdpi.comwikipedia.orgpatsnap.com. Azaindole derivatives have been developed as potent Bcr-Abl inhibitors. For instance, compound 1e, a potent Bcr-Abl inhibitor, has demonstrated clinical activity against both wild-type and mutant CML, including activity against the T315I mutation mdpi.com. Other research has focused on allosteric Bcr-Abl inhibitors targeting the myristate binding site, with azaindole derivatives being explored in this area acs.org.
Polo-like Kinase 4 (PLK4) and AXL Receptor Tyrosine Kinase Inhibition Studies
Polo-like kinase 4 (PLK4) is a serine-threonine kinase crucial for centrosome duplication and cell cycle progression, and its overexpression is noted in non-small cell lung cancer (NSCLC) nih.govbiorxiv.orggoogle.com. PLK4 inhibition has emerged as a strategy to enhance the radiosensitivity of NSCLC, with compounds like CFI-400945 demonstrating this effect nih.govbiorxiv.org. Research has identified azaindole derivatives as potent and selective PLK4 inhibitors google.comglobalauthorid.comresearchgate.net.
AXL receptor tyrosine kinase is another target of interest in cancer therapy. While direct studies on this compound specifically targeting AXL were not found in the provided snippets, the azaindole scaffold has been implicated in kinase inhibition more broadly.
Pan-Kinase Profiling and Selectivity Studies
Given the prevalence of the azaindole scaffold in kinase inhibitor development, pan-kinase profiling and selectivity studies are crucial. These studies aim to understand a compound's activity across a broad range of kinases to identify potential off-target effects and optimize selectivity for the desired target rhhz.netnih.govresearchgate.net. Fluorine substitution on azaindole derivatives has been shown to improve selectivity and pharmacokinetic properties in some cases, such as in DYRK1A inhibition studies researchgate.net. Similarly, azaindole derivatives have been designed to achieve high selectivity for specific kinases, such as ROCK over PKA, with fluorine substitution contributing to improved selectivity rhhz.net.
Research on Other Enzyme and Receptor Targets (Preclinical Research)
Beyond kinase inhibition, the azaindole framework has been investigated for its interaction with other biological targets.
Human Low Molecular Weight Protein Tyrosine Phosphatase (HCPTP) Inhibition Studies
Human low molecular weight protein tyrosine phosphatase (HCPTP) is involved in cellular processes like cytoskeletal remodeling and growth factor receptor downregulation, making it a potential drug target, particularly in cancer clockss.org. A computationally designed inhibitor based on a 5-azaindole (B1197152) heterocyclic core bearing a phosphonic acid side chain was synthesized and evaluated for its ability to inhibit HCPTP researchgate.netclockss.org. This azaindole derivative demonstrated inhibitory activity against HCPTP-A and HCPTP-B, with inhibition constants (Ki) of 1.79 mM and 2.76 mM, respectively clockss.org. These findings highlight the potential of the azaindole scaffold in developing inhibitors for protein tyrosine phosphatases.
Cannabinoid Receptor Type 2 (CB2) Ligand Research
Cannabinoid receptor type 2 (CB2) is a target for imaging neuroinflammation acs.orgnih.gov. Research has focused on developing fluorinated 5-azaindoles as potential CB2 PET radioligands. Studies have synthesized and evaluated such compounds, with some showing promising binding affinities for the hCB2 receptor, such as compound [18F]9 with an hCB2 Ki of 7.7 nM acs.orgnih.gov. In vivo PET imaging studies in rats and mice have demonstrated specific binding in CB2-rich tissues and increased brain uptake in models of neuroinflammation, suggesting the utility of azaindole-based CB2 radioligands for imaging neuroinflammatory processes acs.orgnih.gov.
Compound List
this compound
BAY-405
F-DANDY
Vemurafenib
Pexidartinib
Pemigatinib
Variolin B
Deoxyvariolin B
GNF-2
GNF-5
LOXO-101
Abemaciclib
Palbociclib
Ribociclib
Ponatinib
Dasatinib
Nilotinib
Bosutinib
Imatinib
ABL Inhibitor III
CFI-400945
GW405833
JWH-133
JWH-015
PM-226
HU-308
L-759,633
L-759,656
AMB-FUBINACA
AB-FUBINACA
5F-MDMB-PINACA (5F-ADB)
AB-CHMINACA
4F-MDMB-BINACA
5-cyano-4-(pyrrolo[2,3-b]pyridin-3-yl)-pyrimidine derivatives
GNF-7
ABL001 (Asciminib)
5-azaindole
3-Bromo-5-azaindole
5-Fluoro-7-azaindole-3-carboxylic acid methyl ester
6-Bromo-3-fluoro-5-azaindole
3-Bromo-7-fluoro-5-azaindole
Citations: acs.org, mdpi.com, globalauthorid.com, researchgate.net, ersnet.org, google.com, echemi.com, cymitquimica.com, mdpi.com, researchgate.net, sigmaaldrich.com, achemblock.com, nih.gov, nih.gov, acs.org, researchgate.net, nih.gov, biorxiv.org, dndi.org, chemicalbook.com, nih.gov, researchgate.net, researchgate.net, rsc.org, rhhz.net, clockss.org, researchgate.net, lookchemmall.com, researchgate.net, chemicalbook.com, molaid.com, mdpi.com, bbk.ac.uk, google.com, mdpi.com, wikipedia.org, patsnap.com, frontiersin.org, acs.org, nih.gov, acs.org, researchgate.net, nih.gov,
Research on Antiparasitic Activity
The azaindole scaffold has been investigated for its efficacy against parasitic infections, particularly human African trypanosomiasis (HAT).
Significant research efforts have been directed towards identifying azaindole-based therapeutics for Human African Trypanosomiasis (HAT), a neglected tropical disease caused by Trypanosoma brucei dndi.orgnih.govacs.orgnih.gov. A series of 3,5-disubstituted-7-azaindoles were identified as growth inhibitors of Trypanosoma brucei through high-throughput screening nih.govacs.orgnih.gov. Lead compound 29d, a potent anti-trypanosomal agent with promising pharmacokinetic parameters, was developed from this series nih.govacs.orgnih.gov. However, its progression was halted due to an inability to effectively penetrate the blood-brain barrier (BBB), which is critical for treating the second stage of HAT nih.govacs.orgnih.gov. In related studies, an azaindole hit, referred to as compound 5, showed moderate activity against intracellular Trypanosoma cruzi amastigotes (responsible for Chagas disease) with an IC50 of 3.4 µM dndi.org.
Development of Radiolabeled this compound Analogs for Preclinical Imaging
Fluorinated azaindoles are being developed as radioligands for Positron Emission Tomography (PET) imaging, offering potential for visualizing specific biological targets in preclinical models.
Research has focused on synthesizing fluorinated 5-azaindoles for use as cannabinoid receptor type 2 (CB2) PET radioligands, which are relevant for imaging neuroinflammation nih.govacs.orgresearchgate.net. Radiolabeled analogs such as [18F]2 and [18F]9 were prepared, with [18F]9 exhibiting a high affinity for the human CB2 receptor (hCB2 Ki = 7.7 nM) nih.govacs.orgresearchgate.net. In preclinical PET imaging studies in rats, [18F]9 demonstrated specific binding in the spleen and showed increased brain uptake in a murine model of neuroinflammation, suggesting its utility for imaging inflammatory processes nih.govacs.orgresearchgate.net. Additionally, fluorinated azaindole derivatives have been explored for imaging other targets, such as the σ2 receptor, with compounds like RM273 (a 6-fluoro-1H-pyrrolo[2,3-b]pyridine derivative) showing promising brain penetration for PET imaging studies nih.gov. The potential for using azaindole backbone structures for fluorine-18 (B77423) labeled analogs for PET imaging is also being investigated escholarship.org.
Positron Emission Tomography (PET) Radioligand Synthesis and Evaluation (e.g., Neuroinflammation Models)
Research into azaindole derivatives, including fluorinated variants, has explored their potential as Positron Emission Tomography (PET) radioligands, particularly for imaging neuroinflammation. Studies have focused on the synthesis and evaluation of 18F-radiolabeled azaindoles as probes for specific targets. For instance, fluorinated 5-azaindoles have been synthesized and evaluated as cannabinoid receptor type 2 (CB2) PET radioligands nih.govacs.orgresearchgate.net. In PET imaging studies conducted in rats, specific azaindole analogues demonstrated binding in CB2-rich spleen tissue following pretreatment with a CB2-specific agent nih.govacs.orgresearchgate.net. Furthermore, one analogue, [18F]9, exhibited increased brain uptake at later time points in a murine model of neuroinflammation when compared to a healthy control group nih.govacs.orgresearchgate.net. These findings suggest that azaindole-based CB2 radioligands warrant further investigation in various neuroinflammation models nih.govacs.orgresearchgate.net. The synthesis of these radioligands typically involves Cu-mediated 18F-fluorination, achieving good radiochemical yields and high purities nih.govacs.orgresearchgate.net.
Cellular and in vivo Animal Model Studies (Excluding Human Clinical Data)
Cellular Proliferation and Apoptosis Studies
Studies have investigated the impact of azaindole derivatives on cellular processes such as proliferation. One study demonstrated that azaindole significantly suppressed the proliferation potential of HEPG2 and SNU-398 liver cancer cells in a dose-dependent manner in vitro ajol.info. This suppression was associated with a down-regulation of Ki67 and PCNA expression levels ajol.info. In vivo, azaindole treatment significantly reduced tumor volume in a rat model, correlating with a down-regulation of KIFC1 expression in tumor tissue ajol.info. This suggests that azaindole may target liver cancer cell proliferation through mechanisms involving the down-regulation of KIFC1 expression ajol.info.
Target Engagement Studies in Cell Lines
Research has also explored the target engagement of azaindole derivatives in cell lines. For example, in the context of Human African Trypanosomiasis (HAT), a series of 3,5-disubstituted-7-azaindoles were identified as growth inhibitors of Trypanosoma brucei nih.govacs.org. Hit-to-lead optimization and preclinical investigation of a specific compound, 29d, revealed promising pharmacokinetic parameters, although it was not progressed due to its inability to penetrate the blood-brain barrier nih.govacs.org. In another area, azaindole-based compounds have been investigated as inhibitors of Cdc7 kinase. Some fluoro-substituted azaindole analogues demonstrated comparable potency to their chloro counterparts in inhibiting Cdc7 nih.gov. These studies highlight the potential of azaindole scaffolds for engaging specific molecular targets within cellular systems.
Research on Pharmacokinetic (PK) and Absorption, Distribution, Metabolism, Excretion (ADME) Parameters in Preclinical Models
The pharmacokinetic (PK) and Absorption, Distribution, Metabolism, Excretion (ADME) properties of azaindole derivatives have been a significant focus in preclinical research. For a series of 3,5-disubstituted-7-azaindoles developed for Human African Trypanosomiasis, one compound (29d) showed promising PK parameters but was ultimately not progressed due to poor blood-brain barrier (BBB) penetration nih.govacs.org. This compound also exhibited high in vitro human liver microsome intrinsic clearance (HLM Clint) nih.gov. Predictive software indicated that metabolism likely occurred at substituents on the 3- or 5-position of the 7-azaindole core nih.gov.
In the context of synthetic cannabinoids, studies on indole (B1671886) and indazole-3-carboxamide derivatives have provided insights into metabolic stability. For example, the half-life, intrinsic clearance, and hepatic clearance were determined for certain compounds, with some showing rapid metabolism in vitro researchgate.net. The 5-fluorination of these compounds was noted to make little difference to intrinsic clearance researchgate.net.
Research on fluorinated 5-azaindoles as CB2 PET radioligands also touched upon in vivo behavior. While specific PK/ADME data for "this compound" itself were not explicitly detailed in the provided snippets, related azaindole derivatives have shown varying degrees of brain uptake in preclinical models of neuroinflammation nih.govacs.orgresearchgate.net. The ability of compounds to penetrate the blood-brain barrier is a critical factor in CNS drug discovery, with various in silico, in vitro, and in vivo methods employed to estimate this property mdpi.comresearchgate.netresearchgate.net.
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Methodologies for Diversified 3-Fluoro-5-azaindole Libraries
The synthesis of diverse libraries of this compound analogs remains a critical area for future exploration. While established methods for azaindole synthesis exist, the demand for efficient, regioselective, and scalable routes to introduce fluorine and other substituents is ongoing. Future research will likely focus on developing novel catalytic systems, including transition-metal-catalyzed cross-coupling reactions and C-H activation strategies, to access a broader chemical space of fluorinated azaindoles atlanchimpharma.comrsc.orgresearchgate.netmdpi.comuni-rostock.deacs.org. The development of one-pot and cascade reactions will also be crucial for streamlining the synthesis of complex derivatives, thereby accelerating library generation for high-throughput screening mdpi.comnsf.gov. Furthermore, the application of green chemistry principles in synthetic design, such as the use of milder reaction conditions and environmentally benign solvents, will be a key consideration mdpi.com.
Exploration of New Biological Targets and Disease Indications
The inherent biological activity of the azaindole scaffold, particularly when functionalized with fluorine, suggests a vast potential for discovering new therapeutic applications. Future research will involve systematically screening this compound derivatives against a wider array of biological targets beyond those already identified, such as kinases nih.govresearchgate.netnih.govrsc.orgmdpi.com. This includes exploring their potential in treating neuroinflammatory diseases nih.gov, neglected tropical diseases dndi.org, and various forms of cancer nih.gov. The development of structure-activity relationships (SARs) will continue to guide the design of more potent and selective compounds, potentially leading to novel drug candidates for a broader spectrum of human diseases nih.govnih.gov.
Advanced Computational Modeling for Predictive Research
Computational chemistry and molecular modeling are poised to play an increasingly vital role in the discovery and optimization of this compound-based therapeutics. Future research will leverage advanced techniques such as quantitative structure-activity relationship (QSAR) studies, molecular docking, and molecular dynamics simulations to predict the binding affinities, pharmacokinetic properties (ADME-tox), and potential off-target effects of novel derivatives bioengineer.orgnih.govcsic.es. These in silico approaches can significantly reduce the experimental workload by prioritizing promising candidates for synthesis and testing, thereby accelerating the drug discovery pipeline. The integration of computational methods with experimental data will be essential for a comprehensive understanding of molecular interactions and for rational drug design.
Integration of Artificial Intelligence and Machine Learning in this compound Research
Collaborative Research Opportunities and Interdisciplinary Approaches
Advancing the research on this compound will increasingly rely on collaborative efforts and interdisciplinary approaches. Future initiatives will likely foster partnerships between synthetic chemists, medicinal chemists, biologists, pharmacologists, and computational scientists mdpi.comiupac.orggrc.orgsectragon.comunsw.edu.au. Such collaborations are crucial for tackling complex challenges in drug discovery, from designing novel synthetic routes to understanding intricate biological mechanisms and translating findings into viable therapeutic agents. The establishment of research networks and consortia will facilitate the sharing of expertise, resources, and data, accelerating innovation and addressing unmet medical needs iupac.orgeuropa.eu.
Q & A
Q. What are the standard synthetic routes for 3-Fluoro-5-azaindole, and how do reaction conditions influence yield?
The synthesis of fluorinated azaindoles typically involves halogenation or fluorination of pre-functionalized intermediates. For example, regioselective fluorination of 5-azaindole derivatives can be achieved using electrophilic fluorinating agents (e.g., Selectfluor) under controlled pH and temperature (40–60°C). Reaction kinetics should be monitored via thin-layer chromatography (TLC) or HPLC to optimize stoichiometry and minimize side products like di- or tri-fluorinated byproducts .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be reported?
- Nuclear Magnetic Resonance (NMR): NMR is critical for confirming fluorine incorporation (δ ~ -120 to -160 ppm for aromatic fluorides). NMR should resolve coupling patterns between fluorine and adjacent protons.
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular ion peaks and isotopic patterns.
- Infrared (IR) Spectroscopy: Absorbance bands near 1250–1100 cm indicate C-F stretching .
Q. How should researchers handle and store this compound to ensure stability?
Store the compound in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis or oxidative degradation. Solubility tests in DMSO or ethanol (10 mM stock solutions) should precede biological assays. Avoid prolonged light exposure, as fluorinated heterocycles may undergo photodecomposition .
Advanced Research Questions
Q. How can researchers resolve contradictions in fluorination efficiency across different batches of this compound?
Contradictions often arise from trace impurities in starting materials or inconsistent reaction conditions. Perform systematic analysis:
- Compare NMR spectra of high- vs. low-yield batches to identify unreacted precursors or side products.
- Use X-ray photoelectron spectroscopy (XPS) to detect surface contaminants in catalysts.
- Apply Design of Experiments (DoE) to isolate variables (e.g., temperature, solvent polarity) and identify critical factors .
Q. What strategies optimize the regioselectivity of this compound derivatives in multi-step syntheses?
- Directed Metalation: Use directing groups (e.g., -OMe, -NH) to guide fluorination to the desired position.
- Protection/Deprotection: Temporarily block reactive sites (e.g., with Boc groups) during fluorination.
- Computational Modeling: Employ DFT calculations to predict transition-state energies and regioselectivity trends .
Q. How can kinetic studies improve the scalability of this compound synthesis?
Conduct time-resolved in situ monitoring (e.g., ReactIR) to track intermediate formation. Determine rate-limiting steps:
- If fluorination is rate-limited by reagent diffusion, switch to polar aprotic solvents (e.g., DMF).
- For catalyst deactivation, use flow chemistry to maintain consistent turnover .
Q. What methodologies validate the biological activity of this compound in enzyme inhibition assays?
- Dose-Response Curves: Measure IC values across concentrations (1 nM–100 µM) using fluorogenic substrates.
- Selectivity Profiling: Screen against structurally similar enzymes (e.g., kinase panels) to rule off-target effects.
- Molecular Docking: Align the compound with protein active sites (PDB structures) to rationalize binding modes .
Data Reporting and Reproducibility
Q. What metadata must be included to ensure reproducibility of this compound studies?
- Synthetic Protocols: Exact molar ratios, catalyst loading, and purification methods (e.g., column chromatography gradients).
- Analytical Conditions: HPLC column type, mobile phase composition, and detector settings.
- Biological Assays: Cell line identifiers, passage numbers, and positive/negative controls .
Q. How should researchers address discrepancies between computational predictions and experimental results for this compound reactivity?
- Re-evaluate force field parameters in simulations (e.g., solvent effects, implicit vs. explicit solvation).
- Cross-validate with alternative computational methods (e.g., MP2 vs. DFT).
- Experimentally probe unexpected reactive intermediates using trapping agents (e.g., TEMPO) .
Ethical and Safety Considerations
Q. What safety protocols are critical when handling fluorinated azaindoles in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
